molecular formula C9H18O5 B2942061 4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid CAS No. 935678-18-5

4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid

Cat. No.: B2942061
CAS No.: 935678-18-5
M. Wt: 206.238
InChI Key: JPWJTVZEWMZHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid is a chemical compound with the molecular formula C9H18O5 and a molecular weight of 206.24 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes multiple ether linkages and a carboxylic acid group, makes it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid typically involves the reaction of 4-bromobutanoic acid with 2-(2-methoxyethoxy)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . The reaction can be represented as follows:

4-Bromobutanoic acid+2-(2-Methoxyethoxy)ethanolK2CO3,Reflux4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid\text{4-Bromobutanoic acid} + \text{2-(2-Methoxyethoxy)ethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 4-Bromobutanoic acid+2-(2-Methoxyethoxy)ethanolK2​CO3​,Reflux​4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction of the carboxylic acid group can yield alcohols.

    Substitution: The ether linkages can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the ether linkages provide flexibility and solubility. These interactions enable the compound to modulate biochemical pathways and exert its effects in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2-Methoxyethoxy)ethoxy]butanoic acid is unique due to its specific combination of ether linkages and a butanoic acid group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4-[2-(2-methoxyethoxy)ethoxy]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O5/c1-12-5-6-14-8-7-13-4-2-3-9(10)11/h2-8H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWJTVZEWMZHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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